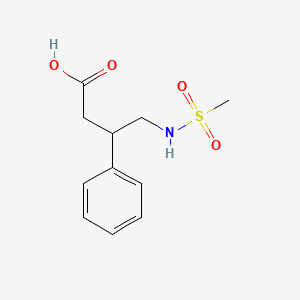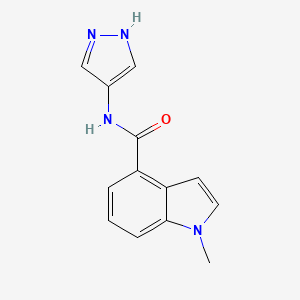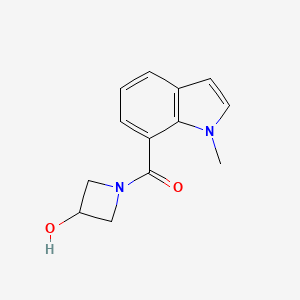
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and IKKε. These kinases are involved in the regulation of innate immune responses, and their dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Wirkmechanismus
TBK1 and IKKε are serine/threonine kinases that play a critical role in the regulation of innate immune responses, including the production of type I interferons and proinflammatory cytokines. These kinases are activated by various stimuli, including viral infections, bacterial infections, and cellular stress. Once activated, TBK1 and IKKε phosphorylate downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the induction of innate immune responses. N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activation of TBK1 and IKKε, leading to the suppression of downstream signaling pathways and the inhibition of innate immune responses.
Biochemical and Physiological Effects:
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. In cancer models, the compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the antitumor immune response. In autoimmune disease models, the compound has been shown to reduce inflammation and autoimmunity. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TBK1 and IKKε, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, the compound also has several limitations, including its low solubility and stability, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and use in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide in different diseases. Additionally, the compound's potential as a combination therapy with other drugs or immunotherapies should be explored. Finally, the compound's potential for clinical development in various diseases should be further investigated.
Synthesemethoden
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide was first synthesized by researchers at the Medicines Research Centre in the United Kingdom. The synthesis method involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to yield the desired product. The synthesis of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. The compound has been shown to inhibit the activation of TBK1 and IKKε, resulting in the suppression of downstream signaling pathways involved in innate immune responses. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-5-8-15(10-17-11)18-16(19)14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLZMXTRBYCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)


